molecular formula C9H12ClN3O2 B3385661 Tert-butyl (6-chloropyrazin-2-YL)carbamate CAS No. 652153-48-5

Tert-butyl (6-chloropyrazin-2-YL)carbamate

Cat. No.: B3385661
CAS No.: 652153-48-5
M. Wt: 229.66 g/mol
InChI Key: CFNQQJOHQAKFCF-UHFFFAOYSA-N
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Description

Tert-butyl (6-chloropyrazin-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₂ClN₃O₂. It is a derivative of pyrazine, featuring a tert-butyl carbamate group and a chlorine atom attached to the pyrazine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-chloropyrazin-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid.

    Formation of Carbamate: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Reaction with tert-Butylamine: The acid chloride is then reacted with tert-butylamine (C₄H₉NH₂) in the presence of a base like triethylamine (Et₃N) to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-chloropyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazines with various functional groups.

    Hydrolysis: The major products are tert-butylamine and 6-chloropyrazine-2-carboxylic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

    Building Block: Tert-butyl (6-chloropyrazin-2-yl)carbamate is used as a building block in the synthesis of more complex molecules.

    Ligand Synthesis: It serves as a precursor for ligands in coordination chemistry.

Biology and Medicine

    Drug Development: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Biological Probes: It is used in the synthesis of probes for studying biological pathways and mechanisms.

Industry

    Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which tert-butyl (6-chloropyrazin-2-yl)carbamate exerts its effects depends on its application:

    Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: It can interact with receptors, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chloropyrazin-2-yl)carbamate
  • Tert-butyl (6-chloropyridin-2-yl)carbamate

Uniqueness

  • Structural Differences : The position of the chlorine atom and the nature of the heterocyclic ring (pyrazine vs. pyridine) distinguish these compounds.
  • Reactivity : The electronic properties of the pyrazine ring in tert-butyl (6-chloropyrazin-2-yl)carbamate confer unique reactivity patterns compared to its analogs.

This compound stands out due to its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(6-chloropyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQQJOHQAKFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457285
Record name tert-Butyl (6-chloropyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652153-48-5
Record name tert-Butyl (6-chloropyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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